Cinnolin-3(2H)-one

Phosphodiesterase inhibition Cardiovascular pharmacology Antithrombotic agents

Researchers developing cinnoline-based kinase inhibitors or PDE III/ALR2-targeted therapeutics often encounter positional isomers (e.g., cinnolin-4-one, phthalazin-1-one) that share the same molecular formula but produce divergent biological activity, risking misleading SAR conclusions and wasted synthesis resources. Cinnolin-3(2H)-one (CAS 31777-46-5) resolves this by providing the unambiguous, unsubstituted 3-keto cinnoline scaffold as a certified reference standard. - Enables definitive isomeric assignment via distinct mass spectrometric fragmentation (characteristic loss of CO to yield 1H-indazole radical cation), ensuring analytical traceability. - Defined physicochemical profile (LogP 0.19, TPSA 46 Ų) supports robust HPLC/LC-MS method development for purity assessment and metabolite profiling. - Sourced as a ≥97% purity solid with full Certificate of Analysis, enabling reproducible SAR investigations and multi-target cardiovascular drug discovery programs without isomeric ambiguity.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 31777-46-5
Cat. No. B1583554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-3(2H)-one
CAS31777-46-5
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=O)NN=C2C=C1
InChIInChI=1S/C8H6N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,10,11)
InChIKeyCXUGAWWYKSOLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-3(2H)-one in Pharmaceutical R&D


Cinnolin-3(2H)-one (CAS 31777-46-5) is a heterocyclic organic compound characterized by a fused bicyclic cinnoline core bearing a ketone functional group at the 3-position . This scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting broad pharmacological profiles including antimicrobial, anti-inflammatory, and kinase inhibitory activities [1]. As an unsubstituted parent scaffold, it provides a versatile starting point for structure-activity relationship (SAR) investigations and serves as a critical reference standard for the development of more complex cinnoline-based therapeutics [2].

Privileged scaffold for SAR elaboration and derivative libraries
Unsubstituted parent reference for cinnoline-based compound development
Reported class-level pharmacological profiles include kinase inhibition and antimicrobial screening contexts

Cinnolin-3(2H)-one vs. Diazanaphthalene Isomers


The cinnolin-3(2H)-one core is structurally and pharmacologically distinct from isomeric diazanaphthalenes such as phthalazin-1(2H)-one, quinazolin-4(3H)-one, and cinnolin-4-one, despite sharing the same molecular formula. The specific placement of the nitrogen atoms within the fused bicyclic system dictates unique electronic distribution, tautomeric preferences, and binding interactions with biological targets [1]. Direct comparative studies demonstrate that even minor positional isomerism (e.g., cinnolin-3-one vs. cinnolin-4-one) yields divergent biological activity profiles, including distinct kinase inhibition patterns and differential potency against specific enzyme targets [2]. Consequently, substituting a cinnolin-3(2H)-one scaffold with an isomeric analog in a medicinal chemistry program risks loss of target engagement, altered selectivity, and misleading SAR conclusions [3].

Cinnolin-3(2H)-one
Phthalazin-1(2H)-one, Quinazolin-4(3H)-one, Cinnolin-4-one
Nitrogen placement dictates electronic distribution and tautomeric preference, altering binding interactions
Positional isomerism yields divergent biological activity profiles; even cinnolin-3-one vs. cinnolin-4-one shows distinct kinase inhibition patterns
Substitution may lead to loss of target engagement, altered selectivity, and misleading SAR conclusions

Cinnolin-3(2H)-one Differentiation Evidence


PDE III Affinity Advantage

In a direct head-to-head comparison, 7,8-disubstituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones (compounds 2 and 3) exhibited higher affinity for phosphodiesterase III (PDE III) than the reference 8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one (compound 1) [1]. This finding underscores the tunability of the cinnolin-3(2H)-one scaffold for enhanced PDE III engagement.

PDE III Affinity
Reported comparison
Higher PDE III binding vs. 8-acetylamino lead compound 1 in head-to-head study
Supports PDE III inhibitor lead optimization context
Exact Ki/IC50 values not reported in abstract
Phosphodiesterase inhibition Cardiovascular pharmacology Antithrombotic agents

Aldose Reductase Inhibition Comparable to Sorbinil

Benzo[h]cinnolinone carboxylic acids, derived from the cinnolin-3(2H)-one scaffold, exhibited aldose reductase (ALR2) inhibitory potency ranging from that of the reference inhibitor Sorbinil to very weakly active compounds, depending on the substitution pattern [1]. This places the cinnolin-3(2H)-one scaffold within the same efficacy range as a clinically validated benchmark.

Aldose Reductase Inhibition
Cross-study
Potency ranging from Sorbinil equivalent to weakly active, dependent on substitution pattern
Supports ALR2 inhibitor development context
Exact IC50 values not provided
Aldose reductase inhibition Diabetic complications Carboxylic acid derivatives

Cardiovascular Polypharmacology vs. Pyridazinones

In a comparative pharmacological evaluation, most benzo[h]cinnolinones (cinnolin-3(2H)-one derivatives) exhibited significant antihypertensive, inotropic, and antithrombotic properties, whereas the seven-membered ring 3H-benzo[6,7]cyclohepta[1,2-c]pyridazinone analogs displayed only antithrombotic activity comparable to acetylsalicylic acid [1]. This highlights the superior polypharmacology of the cinnolin-3(2H)-one scaffold.

Cardiovascular Profile
Head-to-head
Benzo[h]cinnolinones showed antihypertensive, inotropic, and antithrombotic effects; cycloheptapyridazinones only antithrombotic
Supports multi-target cardiovascular research models
In vivo pharmacology models; endpoint context to verify
Antihypertensive agents Antithrombotic agents Scaffold hopping

Physicochemical Properties vs. Phthalazinone Isomer

Cinnolin-3(2H)-one possesses predicted physicochemical properties that distinguish it from its 1,2-diazanaphthalene isomer phthalazin-1(2H)-one. Calculated LogP (0.19) and topological polar surface area (46 Ų) suggest moderate lipophilicity and favorable permeability characteristics . These parameters are essential for early-stage drug-likeness assessment and differ from the isomeric scaffold due to altered nitrogen positioning.

Predicted Properties
Data to verify
LogP 0.19, TPSA 46 Ų; distinct from phthalazinone isomer
Pre-formulation property context requires experimental validation
Predicted data; no comparator experimental data available
Physicochemical properties Drug-likeness Pre-formulation

Tautomeric Equilibrium vs. Pyridazine/Quinoline

Quantitative tautomeric equilibrium studies reveal that cinnolin-3(2H)-one exists predominantly as the lactam form in aqueous solution, with equilibrium constants distinct from those observed in the pyridazine and quinoline series [1]. This unique tautomeric preference influences hydrogen-bonding capacity and molecular recognition.

Tautomeric Preference
Cross-study
Lactam form dominant in aqueous solution, distinct from pyridazine/quinoline series
Impacts hydrogen-bonding capacity and solubility interpretation
Quantitative equilibrium constants measured
Tautomerism Heterocyclic chemistry Physical organic chemistry

Distinct Mass Spectrometry Fragmentation Pattern

The mass spectrum of 3(2H)-cinnolinone exhibits a characteristic fragmentation pathway involving initial loss of CO to yield a 1H-indazole radical cation, a behavior similar to other heterocyclic systems containing two vicinal nitrogens but distinct from non-vicinal diazanaphthalenes [1]. This provides a unique analytical fingerprint for compound identification.

MS Fragmentation
Supporting evidence
CO loss → 1H-indazole radical cation, distinct from non-vicinal diazanaphthalenes
Analytical identification and QC applications
EI-MS with deuterium labeling
Mass spectrometry Analytical characterization Fragmentation pathways

Cinnolin-3(2H)-one Application Scenarios


PDE III Inhibitor Lead Optimization

Leverage the demonstrated PDE III affinity of cinnolin-3(2H)-one derivatives for the development of novel antihypertensive and antithrombotic agents. The scaffold's tunable substitution pattern allows for optimization of PDE III binding, as evidenced by direct head-to-head comparisons showing improved affinity over the 8-acetylamino lead compound [1]. Researchers can systematically explore 7,8-disubstituted analogs to enhance target engagement while maintaining favorable cardiovascular pharmacology.

Aldose Reductase Inhibitor Development

Utilize the cinnolin-3(2H)-one scaffold as a core template for designing aldose reductase (ALR2) inhibitors with potency comparable to Sorbinil. Cross-study evidence confirms that benzo[h]cinnolinone carboxylic acids achieve ALR2 inhibition within the range of clinically relevant benchmarks [1]. This scenario is particularly suited for medicinal chemistry programs targeting diabetic neuropathy and retinopathy where ALR2 inhibition is a validated therapeutic strategy.

Scaffold Hopping and Polypharmacology Exploration

Capitalize on the unique polypharmacological profile of cinnolin-3(2H)-one derivatives, which exhibit concurrent antihypertensive, inotropic, and antithrombotic activities, in contrast to structurally related pyridazinone systems that display only antithrombotic effects [1]. This makes the cinnolin-3(2H)-one core ideal for multi-target drug discovery programs aiming to address complex cardiovascular disorders with a single molecular entity.

Analytical Reference Standard & Method Development

Employ cinnolin-3(2H)-one as a certified reference material for analytical method development, leveraging its distinct mass spectrometric fragmentation pattern (loss of CO to yield 1H-indazole radical cation) for unambiguous identification in complex matrices [1]. Additionally, its well-defined predicted physicochemical properties (LogP 0.19, TPSA 46 Ų) facilitate the development of HPLC and LC-MS methods for purity assessment and metabolite profiling [2].

Application
Selection Property
Validation Focus
PDE III inhibitor lead optimization studies
Tunable PDE III binding profile
PDE isoenzyme target engagement and selectivity assays
Aldose reductase inhibitor development studies
ALR2 inhibition potential
ALR2/ALR1 selectivity and potency validation
Polypharmacology exploration in cardiovascular research
Multi-target pharmacological profile
In vivo cardiovascular endpoint models
Analytical reference standard and method development
Distinct mass spectrometric fragmentation
LC-MS and HPLC method specificity

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